molecular formula C8H9NO4 B8810713 Ethyl 2-(2,5-dioxopyrrol-1-yl)acetate CAS No. 57079-04-6

Ethyl 2-(2,5-dioxopyrrol-1-yl)acetate

Cat. No.: B8810713
CAS No.: 57079-04-6
M. Wt: 183.16 g/mol
InChI Key: APWRAEFIWMXQDD-UHFFFAOYSA-N
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Description

Ethyl 2-(2,5-dioxopyrrol-1-yl)acetate is characterized by a central pyrrolidine (B122466) ring with two carbonyl groups, a feature that classifies it as a succinimide (B58015) derivative. smolecule.comchemicalbook.com Attached to the nitrogen atom of this ring is an ethyl acetate (B1210297) group. smolecule.com The presence of both the cyclic imide and the ester functional groups contributes to its reactivity and potential for further chemical modifications. smolecule.com

PropertyValue
Molecular FormulaC8H11NO4 epa.govchemicalbook.compharmaffiliates.com
Molecular WeightApproximately 185.18 g/mol pharmaffiliates.com
CAS Number14181-05-6 epa.gov
SynonymsEthyl (2,5-dioxopyrrolidin-1-yl)acetate epa.govchemicalbook.com

The core structure of this compound is the succinimide ring, which is a dicarboximide derived from succinic acid. chemicalbook.comwikipedia.org Succinimide, also known as 2,5-pyrrolidinedione, is a versatile building block in organic synthesis. ontosight.aiacs.org The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common scaffold in many biologically active compounds and natural products. researchgate.net

The chemistry of succinimides and pyrrolidines is extensive. The succinimide ring can be opened under certain conditions, and the carbonyl groups are susceptible to nucleophilic attack. smolecule.com The nitrogen atom can be readily functionalized, as seen in the case of this compound with the attachment of the ethyl acetate group. This versatility allows for the creation of a wide array of derivatives with diverse properties. Pyrrolidine derivatives, in general, have been explored for a range of applications, from being intermediates in the synthesis of complex molecules to exhibiting pharmacological activities. evitachem.com The non-planar, three-dimensional structure of the pyrrolidine ring is considered advantageous in drug design for exploring pharmacophore space. researchgate.net

The study of imide-containing compounds has a rich history, sparked by the discovery of the biological activity of molecules like cycloheximide, an inhibitor of protein biosynthesis. wikipedia.org The imide functional group is a key component in a variety of synthetic compounds with important applications. For instance, phthalimide, another cyclic imide, has been a cornerstone in the Gabriel synthesis of primary amines. wikipedia.org

In the realm of medicinal chemistry, the development of thalidomide, despite its tragic history, led to the recognition of the immunomodulatory effects of imide-containing drugs, giving rise to the class of immunomodulatory imide drugs (IMiDs). wikipedia.org Furthermore, various fungicides and herbicides incorporate the imide functionality. wikipedia.org

The combination of an imide ring with an acetate ester moiety has been explored in various contexts. For example, N-(Acyloxy)succinimides are used as acylating agents. Research has also been conducted on related structures for their potential biological activities. For instance, derivatives of 3-methyl- or 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetic acids have been investigated for their anticonvulsant activity. evitachem.com The development of such compounds often involves multi-step synthetic procedures, including condensation and esterification reactions. smolecule.comnih.gov The esterase-mediated hydrolysis of ester bonds is a well-established strategy in the design of prodrugs, allowing for the controlled release of an active compound. acs.org

The contemporary significance of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules. ontosight.ai The presence of both a reactive succinimide ring and an ethyl ester group allows for a range of chemical transformations. smolecule.com This makes it a valuable building block for creating libraries of compounds for screening in drug discovery and materials science. smolecule.com

Research on related dioxopyrrolidine structures suggests potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. smolecule.com However, a significant research gap exists specifically for this compound. While the properties and applications of the broader class of succinimide and pyrrolidine derivatives are well-documented, detailed studies on the specific biological activities and material properties of this particular compound are not extensively reported in publicly available literature.

Further research is needed to:

Fully characterize its biological activity profile through in vitro and in vivo studies.

Explore its potential as a monomer for the synthesis of novel polymers with specific thermal or mechanical properties.

Develop and optimize synthetic routes to improve yield and purity.

Investigate its reactivity in various chemical transformations to expand its utility as a synthetic intermediate.

Closing these research gaps will provide a more comprehensive understanding of this compound and could unlock its full potential in various scientific and industrial applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57079-04-6

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

ethyl 2-(2,5-dioxopyrrol-1-yl)acetate

InChI

InChI=1S/C8H9NO4/c1-2-13-8(12)5-9-6(10)3-4-7(9)11/h3-4H,2,5H2,1H3

InChI Key

APWRAEFIWMXQDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=O)C=CC1=O

Origin of Product

United States

Synthetic Methodologies for Ethyl 2 2,5 Dioxopyrrol 1 Yl Acetate and Analogues

Established Synthetic Pathways for the 2,5-Dioxopyrrolidine Core

The central structural feature of Ethyl 2-(2,5-dioxopyrrol-1-yl)acetate is the N-substituted maleimide (B117702) ring, a derivative of pyrrolidine-2,5-dione. The synthesis of this core structure is a critical first step and is typically achieved through condensation and cyclization reactions.

Condensation Reactions for Pyrrole Derivative Formation

While classical pyrrole syntheses such as the Paal-Knorr or Hantzsch methods yield aromatic pyrroles, the fundamental principle of condensing a dicarbonyl compound with a primary amine is analogous to the formation of the saturated 2,5-dioxopyrrolidine (succinimide) or unsaturated 2,5-dioxopyrroline (maleimide) ring. The Paal-Knorr synthesis, for instance, involves the reaction between a 1,4-dicarbonyl compound and a primary amine to form the pyrrole ring. wikipedia.org This concept is directly applicable to the synthesis of the maleimide core, where the 1,4-dicarbonyl functionality is embedded within a precursor like maleic acid or its anhydride (B1165640).

Strategies Involving Maleic Anhydride and Amine Reactivity

The most prevalent and straightforward method for synthesizing N-substituted maleimides involves a two-step process starting from maleic anhydride and a primary amine. researchgate.netchemrxiv.org This classic approach is valued for its use of readily available starting materials. researchgate.net

The first step is the acylation of a primary amine with maleic anhydride. For the synthesis of the precursor to the target compound, glycine (or its ester) would be the amine. This reaction proceeds readily, often exothermically, to open the anhydride ring and form an intermediate N-substituted maleamic acid. researchgate.net

The second step is a dehydration reaction that results in the cyclization of the maleamic acid to form the stable five-membered maleimide ring. This intramolecular condensation is typically promoted by heating in the presence of a dehydrating agent, such as acetic anhydride, often with a catalyst like sodium acetate (B1210297). organic-chemistry.org This method is widely used for a variety of N-substituted maleimides. organic-chemistry.org

StepReactantsReagents/ConditionsProduct
1. Amine AcylationMaleic Anhydride, Primary Amine (e.g., Glycine)Diethyl ether or similar solvent, room temperatureN-substituted Maleamic Acid
2. Dehydration/CyclizationN-substituted Maleamic AcidAcetic Anhydride, Sodium Acetate, Heat (e.g., 80-90°C)N-substituted Maleimide

Esterification and Functional Group Introduction Strategies for this compound

Once the maleimide ring is formed or by using maleimide itself as a starting material, the ethyl acetate group must be introduced at the nitrogen atom. This can be accomplished through several distinct synthetic strategies.

Direct Esterification Approaches and Process Optimization

This synthetic route begins with the formation of 2-(2,5-dioxopyrrol-1-yl)acetic acid (also known as N-maleoylglycine or maleimidoacetic acid). This precursor can be synthesized via the condensation of maleic anhydride and glycine, followed by cyclization. google.com The subsequent step is a direct esterification of the carboxylic acid group with ethanol (B145695).

This transformation is a classic Fischer esterification, typically catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid, and driven to completion by removing the water formed during the reaction. Alternatively, milder, metal-free catalysts can be employed. N-bromosuccinimide (NBS) has been shown to be an efficient catalyst for the direct esterification of various alkyl and aryl carboxylic acids under neat conditions, offering a simple synthetic and isolation procedure. nih.govsemanticscholar.org

ReactionSubstrateReagentsKey Features
Fischer Esterification2-(2,5-dioxopyrrol-1-yl)acetic acidEthanol, Catalytic H₂SO₄, HeatEquilibrium-driven; requires removal of water.
NBS-Catalyzed Esterification2-(2,5-dioxopyrrol-1-yl)acetic acidEthanol, Catalytic NBS, Heat (e.g., 70°C)Metal-free, mild conditions, high yields reported for other acids. semanticscholar.org

Multi-step Syntheses Utilizing Precursors such as Alpha-Bromocarboxylates

An alternative and widely used approach is the direct N-alkylation of maleimide with an ethyl haloacetate, most commonly ethyl bromoacetate. researchgate.net This method falls under the category of Gabriel-type syntheses for primary amines, adapted for imides. The reaction involves the nucleophilic attack of the maleimide nitrogen on the electrophilic carbon of ethyl bromoacetate.

The maleimide nitrogen is weakly acidic and can be deprotonated by a suitable base, such as potassium carbonate or sodium hydride, to form the corresponding maleimide anion. This anion is a potent nucleophile that readily displaces the bromide ion in a classic Sₙ2 reaction. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone to facilitate the substitution. This method is advantageous as it builds the desired molecule in a single, efficient step from commercially available maleimide.

A similar alkylation of 4-nitrophenol with ethyl bromoacetate in the presence of potassium carbonate demonstrates the general utility of this reaction type. mdpi.com

Transesterification Processes for Related Alkyl Esters

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org This method could be employed to synthesize this compound from a different alkyl ester, such as the corresponding methyl or benzyl ester.

The reaction is typically catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-catalyzed transesterification : A strong acid protonates the carbonyl oxygen of the starting ester, increasing its electrophilicity. Ethanol then acts as a nucleophile, leading to a tetrahedral intermediate. After proton transfer and elimination of the original alcohol (e.g., methanol), the ethyl ester is formed. masterorganicchemistry.com

Base-catalyzed transesterification : A strong base, such as sodium ethoxide, deprotonates the ethanol to form the ethoxide ion, a powerful nucleophile. The ethoxide attacks the carbonyl carbon of the starting ester. The resulting tetrahedral intermediate then collapses, eliminating the original alkoxide (e.g., methoxide) to yield the ethyl ester. masterorganicchemistry.com

To drive the equilibrium towards the desired product, a large excess of ethanol is typically used, or the lower-boiling alcohol by-product is removed by distillation. wikipedia.org This method is a cornerstone of industrial processes like polyester production and biodiesel synthesis. wikipedia.orgnih.gov

Advanced Synthetic Techniques for Chiral Succinimide (B58015) Frameworks

The construction of chiral succinimide frameworks is a key focus in organic synthesis, given their importance as structural motifs in pharmaceuticals and natural products acs.org. Modern techniques have moved towards catalytic, asymmetric methods to achieve high levels of stereocontrol.

The asymmetric Mannich reaction is a powerful tool for carbon-carbon bond formation in the synthesis of chiral, nitrogen-containing molecules researchgate.net. Organocatalysis, using small organic molecules as catalysts, has emerged as a particularly effective approach for these transformations researchgate.netrsc.org.

One notable application is the asymmetric Mannich reaction of α-benzylidene succinimides with N-Boc imines, catalyzed by a bifunctional squaramide-type organocatalyst derived from quinine acs.org. This reaction yields the corresponding Mannich adducts, which are precursors to chiral succinimide derivatives, with two adjacent stereocenters. The process is highly efficient, achieving high yields, diastereoselectivities, and excellent enantioselectivities acs.org.

Another approach involves the decarboxylative Mannich reaction, which uses β-keto acids as donors. This reaction can be effectively catalyzed by cinchonine-derived bifunctional thiourea catalysts, producing chiral β-amino ketones—valuable intermediates for synthesizing chiral succinimides and other bioactive compounds—in excellent yields and with good to moderate enantioselectivities nih.govnih.gov. The direct use of inactivated ketones as donors is of great practical value in these synthetic protocols nih.gov.

Table 1: Organocatalytic Asymmetric Mannich Reaction of α-Benzylidene Succinimides

CatalystSubstratesYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
Quinine-derived squaramideα-benzylidene succinimides, N-Boc iminesup to 98up to >20:1up to 99

Data sourced from a study on asymmetric Mannich reactions of α-benzylidene succinimides. acs.org

Chiral phosphines have been established as effective catalysts for various asymmetric transformations, including the synthesis of succinimide derivatives. These methodologies often involve annulation reactions, where a new ring is formed.

An organocatalytic allylic alkylation of α-benzylidene succinimides with Morita–Baylis–Hillman (MBH) carbonates represents a significant strategy. In the presence of a chiral phosphine catalyst, the reaction proceeds under mild conditions without additives to furnish optically active succinimides bearing contiguous chiral tertiary carbon centers semanticscholar.orgnih.gov. This method is distinguished by its use of nucleophilic phosphine catalysis and its broad substrate scope, providing high yields and asymmetric induction nih.gov.

Furthermore, phosphine-catalyzed intramolecular [3+2] annulation reactions are employed to generate fused chiral ring systems nih.govacs.org. In these reactions, a phosphine catalyst adds to an allene to form a zwitterionic intermediate, which then undergoes a cycloaddition with an alkene acs.org. This strategy has been successfully applied to create complex scaffolds found in bioactive molecules with very good stereoselectivity acs.org. The combination of chiral bifunctional phosphines with achiral Brønsted acids has been shown to enhance enantioselectivity in these annulations nih.gov.

Table 2: Screening of Chiral Phosphine Catalysts for Allylic Alkylation

CatalystYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
C1762910:1
C3855610:1
C491628:1

Data from the optimization of the phosphine-catalyzed reaction between 3-benzylidene-1-phenylpyrrolidine-2,5-dione and an MBH carbonate. nih.gov

Methodologies for Yield Optimization and Purity Enhancement in Synthesis

Optimizing reaction conditions and purification methods is critical for maximizing the yield and ensuring the high purity of synthesized compounds like this compound.

Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time. For instance, in the phosphine-catalyzed allylic alkylation of succinimides, a careful screening of different chiral phosphine catalysts was performed to improve both the yield and stereoselectivity of the reaction nih.gov. Similarly, in organocatalytic Mannich reactions, catalyst loading is a crucial factor; a loading of 20 mol % was found to be effective in certain decarboxylative additions nih.gov.

The choice of solvent and additives can also dramatically influence the reaction outcome. In some phosphine-catalyzed annulations, chlorobenzene was identified as the solvent of choice, and the addition of an achiral Brønsted acid like benzoic acid was found to be crucial for achieving high enantioselectivity nih.gov.

Post-reaction purification is essential for isolating the target compound with high purity. Common techniques include:

Flash Chromatography: This is a standard method for purifying organic compounds. For example, in the synthesis of β-amino ketones via the Mannich reaction, the crude product was purified by flash chromatography on silica gel using a hexane/ethyl acetate solvent system nih.gov. Similarly, preparative Thin-Layer Chromatography (TLC) with a petroleum/ethyl acetate eluent was used to purify products from phosphine-catalyzed allylic alkylations nih.gov.

Extraction and Work-up: Before chromatography, an aqueous work-up is often performed. This typically involves diluting the reaction mixture with a solvent like ethyl acetate, washing with water and brine (saturated NaCl solution), drying the organic layer over an agent like sodium sulfate (Na2SO4), and concentrating the solution under reduced pressure to obtain the crude product researchgate.net.

By systematically optimizing these reaction and purification parameters, high yields and excellent purity of the final succinimide products can be achieved.

Chemical Reactivity and Reaction Mechanisms of Ethyl 2 2,5 Dioxopyrrol 1 Yl Acetate

Hydrolysis Reactions of the Ester and Imide Functionalities

The structure of Ethyl 2-(2,5-dioxopyrrol-1-yl)acetate contains two key functional groups susceptible to hydrolysis: a succinimide (B58015) ring (a cyclic imide) and an ethyl ester. The degradation of the molecule in aqueous environments is primarily dictated by the cleavage of these groups, with the reaction pathways and rates being highly dependent on the pH and other environmental conditions.

The hydrolysis of the succinimide ring is a critical reaction, particularly in biological and chemical applications where stability in aqueous media is paramount. This reaction proceeds via different mechanisms under neutral and alkaline (basic) conditions.

Under neutral conditions, a water molecule acts as the nucleophile, attacking one of the carbonyl carbons of the imide. researchgate.net This process is generally slower than alkaline hydrolysis and can be facilitated by the presence of a polar continuum. acs.orgrsc.org Theoretical studies have explored both stepwise and concerted pathways for this reaction. acs.org In the stepwise mechanism, the water molecule adds to the carbonyl group to form a tetrahedral intermediate, which then undergoes ring opening. In the concerted pathway, the attack of the water molecule and the cleavage of the C-N bond occur synchronously. acs.org

In alkaline media, the hydroxide (B78521) ion (OH⁻) is a much stronger nucleophile than water, leading to a significantly faster rate of hydrolysis. researchgate.net The reaction is initiated by the nucleophilic attack of the hydroxide ion on an imide carbonyl carbon. Computational studies on succinimide hydrolysis in a basic medium have evaluated both stepwise and concerted mechanisms. acs.orgresearchgate.net The stepwise mechanism involves the formation of a tetrahedral intermediate, followed by the cleavage of the C-N bond. acs.org The concerted mechanism, while also possible, has a slightly higher energy barrier. acs.orgresearchgate.net The hydrolysis of the succinimide ring results in the formation of a succinamic acid derivative. researchgate.net

Calculated Energy Barriers for Succinimide Hydrolysis Mechanisms

MediumMechanismProcessEnergy Barrier (kcal/mol)Reference
BasicStepwiseBond Cleavage8.6 acs.orgresearchgate.net
Hydroxyl Group Rotation3.0
BasicConcertedSynchronous Cleavage/Proton Transfer9.8 acs.org

The ethyl ester functionality of this compound also undergoes hydrolysis, a reaction that can be catalyzed by either acid or base, or proceed uncatalyzed in neutral water.

In basic environments, the process is known as saponification. It occurs through a nucleophilic acyl substitution pathway, typically the bimolecular acyl-carbon cleavage (BAC2) mechanism. researchgate.net A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. openstax.org This intermediate then collapses, expelling the ethoxide ion (⁻OCH₂CH₃) as the leaving group to form a carboxylic acid. The ethoxide ion subsequently deprotonates the carboxylic acid, yielding a carboxylate salt and ethanol (B145695). openstax.org

Acid-catalyzed hydrolysis is essentially the reverse of Fischer esterification. openstax.org The reaction is initiated by the protonation of the ester's carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by a water molecule. This addition of water forms a tetrahedral intermediate. Following a proton transfer, a molecule of ethanol is eliminated, and deprotonation of the resulting species regenerates the acid catalyst and yields the carboxylic acid product. openstax.org

Neutral hydrolysis of esters, which occurs in the absence of added acid or base, is generally slow. Theoretical studies suggest that the mechanism involves water molecules directly. One proposed pathway involves the autoionization of water to form hydroxide and hydronium ions, with the hydroxide ion then acting as the nucleophile in a process aided by other water molecules. nih.govacs.orgresearchgate.net For normal esters, a mechanism involving water autoionization followed by protonation of the ester (the WAIA mechanism) has been suggested. nih.gov

The stability of the succinimide ring towards hydrolysis is not intrinsic but is influenced by several factors, including pH, temperature, and the chemical structure of adjacent groups.

pH: The rate of succinimide ring opening is highly pH-dependent. Hydrolysis is significantly accelerated under basic conditions (pH > 7.5) due to the higher concentration and nucleophilicity of hydroxide ions compared to water. nih.govresearchgate.net Conversely, under acidic conditions (pH < 5), the ring is generally more stable against hydrolysis that proceeds through the cyclic imide intermediate. nih.gov

Temperature: Elevated temperatures increase the rate of hydrolysis, consistent with general chemical kinetics. nih.govresearchgate.net This factor is a critical consideration in the storage and handling of succinimide-containing compounds.

Adjacent Functional Groups: The nature of the substituent attached to the succinimide nitrogen can exert significant electronic and steric effects on the ring's stability. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbons, potentially increasing the rate of hydrolysis. The length and steric bulk of linkers adjacent to the succinimide ring in complex molecules like antibody-drug conjugates have been shown to impact the hydrolysis rate. nih.gov Shorter carbon chains between the succinimide and other functional groups can lead to faster hydrolysis. nih.gov

Solvent Exposure: The degree to which the succinimide ring is exposed to the aqueous solvent can affect its hydrolysis rate. In large molecules, if the ring is located in a more solvent-exposed region, it may be more susceptible to attack by water or hydroxide ions. researchgate.net

Influence of Carbon Chain Length on Succinimide Hydrolysis in ADCs at pH 8.0

ADC ModelCarbon Chain Spacer Length% Hydrolysis after 24hReference
ADC351 Carbon100% nih.gov
ADC382 Carbons48%
ADC405 Carbons~10%

Nucleophilic Addition Reactions

While this compound itself is a saturated succinimide derivative, the synthesis of related N-substituted dioxopyrrolidines (succinimides) and pyrrolidones often involves the Aza-Michael addition reaction. nih.gov This reaction is a type of conjugate addition where a nitrogen nucleophile, such as a primary or secondary amine, adds to an α,β-unsaturated carbonyl compound (the Michael acceptor). nih.govfrontiersin.org

In the context of synthesizing structures related to dioxopyrrolidines, a common strategy involves the reaction of a primary amine with maleimide (B117702) or its derivatives. The maleimide contains the necessary α,β-unsaturated system within its five-membered ring. The amine attacks one of the double-bonded carbons, leading to the formation of an N-substituted succinimide.

Furthermore, cascade reactions involving an initial Aza-Michael addition followed by an intramolecular cyclization are powerful methods for constructing N-substituted pyrrolidone rings, which are structurally related to succinimides. nih.govfrontiersin.org For example, the reaction of a primary amine with an itaconate ester first forms an Aza-Michael adduct, which can then undergo intramolecular cyclization to yield an N-functionalized pyrrolidone. researchgate.net This highlights the utility of the Aza-Michael reaction as a key step in building the core five-membered nitrogen-containing heterocyclic systems found in many biologically and chemically significant molecules. ntu.edu.sgrsc.org

This compound possesses three carbonyl groups, and their reactivity towards nucleophiles is distinct. Two are part of the cyclic imide system, and one is part of the ethyl ester.

The two imide carbonyls are chemically equivalent due to the symmetry of the succinimide ring. Their electrophilicity is influenced by the adjacent nitrogen atom and the ring strain. Nucleophilic attack on these carbons leads to the ring-opening hydrolysis reactions discussed previously. researchgate.net

The ester carbonyl is also a highly reactive electrophilic center. Its reactivity is governed by the polarization of the C=O bond and the stability of the ethoxide leaving group. As detailed in the hydrolysis mechanisms, this site is readily attacked by nucleophiles like hydroxide ions or water. openstax.org

A direct comparison of reactivity depends on the specific nucleophile and reaction conditions. In alkaline hydrolysis, both the ester and the imide functionalities are susceptible to cleavage. However, saponification of the ester is a classic and highly efficient reaction under these conditions. The relative rates of imide versus ester hydrolysis can be influenced by factors like steric hindrance and the specific pH. Generally, both sites represent points of reactivity for nucleophilic acyl substitution or addition reactions, making the molecule a versatile building block for further chemical synthesis.

Electrophilic and Radical Reactions of the Pyrrolidine (B122466) Moiety

The pyrrolidine-2,5-dione ring of this compound is a relatively stable structure. However, the methylene (B1212753) groups (C3 and C4) alpha to the carbonyl carbons are key sites for electrophilic and radical reactivity. The electron-withdrawing effect of the two adjacent carbonyl groups increases the acidity of the α-hydrogens, making them susceptible to abstraction and subsequent substitution.

Radical Reactions

The succinimide ring can participate in free-radical reactions, most notably halogenation at the α-positions. This reactivity is famously exploited in reagents like N-Bromosuccinimide (NBS), where the succinimide structure supports a bromine radical for allylic and benzylic brominations. While this compound itself is not a radical initiator, its succinimide ring can be a substrate for radical substitution.

The reaction mechanism for radical halogenation typically involves three steps:

Initiation: A radical initiator (e.g., AIBN or UV light) generates a halogen radical from a source like Br₂ or N-bromosuccinimide.

Propagation: The halogen radical abstracts an α-hydrogen from the succinimide ring, forming a succinimidyl radical. This radical is stabilized by resonance with the adjacent carbonyl groups. The succinimidyl radical then reacts with a halogen source (X₂) to form the α-halo-succinimide and a new halogen radical.

Termination: Radicals combine to form stable, non-reactive molecules.

Visible light has also been used to promote radical cascade reactions for synthesizing functionalized succinimides, indicating the ring's capacity to undergo such transformations. rsc.org

Table 1: Radical Reactions of the Pyrrolidine-2,5-dione Moiety

Reaction Type Reagents Product Reaction Conditions
α-Bromination N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) Ethyl 2-(3-bromo-2,5-dioxopyrrol-1-yl)acetate Heat or UV light

Electrophilic Reactions

The protons on the C3 and C4 positions of the succinimide ring are acidic and can be removed by a base to form an enolate ion. This enolate is a potent nucleophile that can react with various electrophiles, leading to α-substitution.

The general mechanism involves:

Deprotonation: A suitable base abstracts a proton from the α-carbon, creating a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks an electrophile (E⁺), forming a new C-E bond at the α-position.

This pathway allows for the introduction of various functional groups onto the pyrrolidine ring. For instance, N-(Arylthio)succinimides are used as electrophilic sulfur sources to thiolate various nucleophiles, a reaction that proceeds via the reactivity of the succinimide structure. beilstein-journals.orgnih.gov While the succinimide acts as a leaving group in these reagents, the reaction highlights the electrophilic nature that can be imparted to atoms attached to the nitrogen. The α-halogenation of carbonyl compounds can also proceed under ionic conditions with reagents like NBS or NCS, often catalyzed by acid. scilit.com

Table 2: Electrophilic Reactions of the Pyrrolidine-2,5-dione Moiety

Reaction Type Reagents Intermediate Product
α-Alkylation 1. Base (e.g., LDA) 2. Alkyl halide (R-X) Succinimide enolate Ethyl 2-(3-alkyl-2,5-dioxopyrrol-1-yl)acetate
α-Acylation 1. Base (e.g., NaH) 2. Acyl chloride (RCOCl) Succinimide enolate Ethyl 2-(3-acyl-2,5-dioxopyrrol-1-yl)acetate

Derivatization Strategies for Functional Group Modification in this compound

The presence of both an ester and a succinimide ring offers multiple avenues for the derivatization of this compound. Modifications can be targeted at the ester group, the succinimide ring, or both, to synthesize a wide range of new chemical entities.

Modification of the Ester Group

The ethyl ester is a versatile handle for modification.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(2,5-dioxopyrrol-1-yl)acetic acid. smolecule.comdoubtnut.com This acid is a key intermediate for further derivatization.

Amidation: The carboxylic acid obtained from hydrolysis can be coupled with various primary or secondary amines using standard peptide coupling reagents (e.g., DCC, EDC) to form amides.

Transesterification: The ethyl ester can be converted to other esters (e.g., methyl, benzyl) by reaction with a different alcohol in the presence of an acid or base catalyst.

Reduction: The ester can be reduced to a primary alcohol, 2-(2,5-dioxopyrrol-1-yl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). evitachem.com

Table 3: Derivatization Reactions of the Ethyl Ester Group

Reaction Type Reagents Product
Hydrolysis H₃O⁺ or OH⁻ 2-(2,5-dioxopyrrol-1-yl)acetic acid
Amidation (via acid) 1. Hydrolysis 2. R₂NH, Coupling agent N,N-Disubstituted-2-(2,5-dioxopyrrol-1-yl)acetamide
Transesterification R'OH, H⁺ or R'O⁻ Alkyl 2-(2,5-dioxopyrrol-1-yl)acetate

Modification of the Succinimide Ring

The imide functionality within the succinimide ring is susceptible to nucleophilic attack, leading to ring-opening.

Nucleophilic Ring-Opening: Strong nucleophiles, such as primary amines, hydrazine (B178648), or hydroxylamine (B1172632), can attack one of the carbonyl carbons, resulting in the cleavage of an amide bond and opening of the ring. mdpi.combeilstein-archives.org For example, reaction with hydroxylamine yields a hydroxamic acid derivative. mdpi.combeilstein-archives.org Reaction with hydrazine leads to a hydrazide derivative. This strategy is useful for creating linear structures from the cyclic precursor.

Table 4: Derivatization Reactions of the Succinimide Ring

Reaction Type Reagent Product
Ring-opening with amine R-NH₂ Ethyl 2-(4-(alkylamino)-4-oxobutanamido)acetate
Ring-opening with hydroxylamine NH₂OH Ethyl 2-(4-(hydroxyamino)-4-oxobutanamido)acetate mdpi.combeilstein-archives.org

These derivatization strategies allow for the systematic modification of this compound to produce libraries of compounds for various applications in medicinal chemistry and materials science.

Computational and Theoretical Investigations of Ethyl 2 2,5 Dioxopyrrol 1 Yl Acetate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods allow for a detailed analysis of electron distribution, molecular orbitals, and electrostatic potential, which collectively govern a molecule's stability and reactivity.

Density Functional Theory (DFT) has become a widely used method in computational chemistry for studying the electronic structure of organic molecules due to its balance of accuracy and computational cost. For succinimide (B58015) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31+G*, have been used to model molecular properties. rsc.orgresearchgate.net

These studies focus on calculating key electronic descriptors. The distribution of Mulliken charges, for instance, can identify atoms susceptible to nucleophilic or electrophilic attack. nih.gov Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies helps in understanding the molecule's reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov Furthermore, the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. chemrxiv.org

Table 1: Representative DFT Calculation Parameters for Succinimide Derivatives

ParameterTypical Value / MethodInformation Gained
MethodologyDFT / B3LYPA hybrid functional balancing accuracy and efficiency.
Basis Set6-31+G* / 6-311++G(d,p)Describes the spatial distribution of electrons.
HOMO-LUMO GapCalculated Energy (eV)Indicates chemical reactivity and electronic excitation energy.
Mulliken ChargesAtomic Charge (e)Reveals partial charges on atoms, predicting sites for reactions. nih.gov
Molecular Electrostatic PotentialSurface Map (kJ/mol)Visualizes charge distribution and sites for intermolecular interactions. chemrxiv.org

The three-dimensional structure of Ethyl 2-(2,5-dioxopyrrol-1-yl)acetate dictates its physical and chemical properties. Computational methods are employed to find the most stable conformation (the geometry with the lowest energy). This process begins with an initial guess of the molecular structure, which is then systematically altered by the software to minimize its total energy, a procedure known as geometry optimization.

For flexible molecules like succinimide derivatives, which contain rotatable bonds, a full conformational analysis is necessary. This involves scanning the potential energy surface by systematically rotating specific dihedral angles. Studies on related N-substituted succinimides have shown that the energy barriers for rotation around certain bonds can be relatively low, suggesting that multiple conformations may coexist at room temperature. acs.org The optimized geometries represent local or global minima on the potential energy surface, and their relative energies determine the equilibrium population of each conformer.

Reaction Pathway Modeling and Transition State Characterization

Theoretical modeling is instrumental in mapping the intricate details of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction can be constructed, revealing the mechanism and predicting its feasibility.

The hydrolysis of the succinimide ring is a critical reaction, particularly in the context of bioconjugation and protein degradation. Computational studies have modeled the nucleophilic attack of water or a hydroxide (B78521) anion on one of the carbonyl carbons of the succinimide ring. rsc.orgresearchgate.net DFT calculations have been used to trace the reaction pathway, which typically involves the formation of a tetrahedral intermediate. researchgate.net

The mechanism can be influenced by the pH of the medium. In neutral conditions, the reaction may be facilitated by a polar solvent environment, whereas in basic media, the polar environment can sometimes hinder hydrolysis. rsc.orgresearchgate.net The hydrolysis of the succinimide intermediate can lead to the formation of different products, such as aspartate or isoaspartate in protein-related contexts. rsc.org The competition between hydrolysis and other reactions, such as aminolysis, is also a key aspect that can be investigated computationally. nih.govresearchgate.net

For a chemical reaction to occur, the reactants must overcome an energy barrier, known as the activation energy. The peak of this barrier corresponds to the transition state (TS), an unstable, transient species. Locating the TS on the potential energy surface and calculating its energy are primary goals of reaction pathway modeling.

Table 2: Calculated Energy Values in Succinimide Reaction Modeling

Reaction / ProcessCalculated ParameterTypical Calculated ValueSignificance
Aspartic Acid CyclizationΔH°29.2 kJ mol⁻¹Enthalpy change for succinimide formation. rsc.orgresearchgate.net
Aspartic Acid CyclizationΔS°133.5 J K⁻¹ mol⁻¹Entropy change for succinimide formation. rsc.orgresearchgate.net
Succinimide RacemizationActivation Barrier (Gibbs Energy)18.8 kcal·mol⁻¹Energy required for racemization via an enol intermediate. mdpi.com

Intermolecular Interactions and Solvation Effects

The chemical behavior of a molecule is profoundly influenced by its interactions with its environment, particularly the solvent. Computational models can simulate these effects to provide a more realistic picture of the molecule's properties in solution.

Intermolecular interactions, such as hydrogen bonds and van der Waals forces, play a crucial role. In the context of succinimide derivatives, hydrogen bonding between the carbonyl oxygen atoms and solvent molecules (like water) or other reagents can stabilize intermediates and transition states. mdpi.com

To account for the bulk effect of a solvent, implicit (or continuum) solvation models are frequently used. wikipedia.orgwikibooks.org Models like the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO) treat the solvent as a continuous medium with a defined dielectric constant. q-chem.comq-chem.com These models are effective at capturing long-range electrostatic interactions. For instance, calculations have shown that a polar continuum facilitates the hydrolysis of succinimide in a neutral medium. rsc.orgresearchgate.net For a more detailed view, explicit solvent models, where individual solvent molecules are included in the calculation, can be used, though they are computationally more demanding. wikipedia.orgq-chem.com These models are essential for accurately predicting solvation free energies, which are critical for understanding reaction equilibria and kinetics in solution. q-chem.com

Hydrogen Bonding Analysis in Hydrated Succinimide Systems

The succinimide ring, a core component of this compound, possesses carbonyl groups that are significant hydrogen bond acceptors. Computational studies on related systems demonstrate the importance of explicit water molecules in modeling the hydration and reactivity of such compounds. Quantum chemical computations on complexes of organic molecules with water clusters show that binding energies are influenced by the size of the water cluster, the nature of the organic molecule, and the type of hydrogen bond donor. chemrxiv.org

In the context of succinimide, theoretical studies have shown that water molecules can play a catalytic role in its formation from aspartic acid residues, highlighting the intimate involvement of hydrogen bonding. nih.gov Specifically, water molecules can form hydrogen-bond bridges and act as proton-relays, stabilizing transition states. nih.gov For this compound, the two carbonyl oxygens of the succinimide ring are primary sites for hydrogen bonding with surrounding water molecules. The ester group provides an additional hydrogen bond acceptor site. These interactions are crucial for understanding the solvation of the molecule and its conformational stability in an aqueous environment.

Table 1: Potential Hydrogen Bonding Sites in this compound
Functional GroupAtomType of Hydrogen Bond Interaction
SuccinimideCarbonyl Oxygen (O)Acceptor
SuccinimideCarbonyl Oxygen (O)Acceptor
Acetate (B1210297)Carbonyl Oxygen (O)Acceptor
AcetateEster Oxygen (O)Acceptor

Polar Continuum Models for Solution-Phase Reactivity

While explicit water models are valuable for detailed hydrogen bond analysis, they are computationally expensive. Polar Continuum Models (PCMs) offer an efficient alternative for studying the influence of a solvent on chemical reactivity. These models treat the solvent as a continuous medium with a defined dielectric constant, enveloping the solute molecule in a cavity. This approach allows for the calculation of solvation free energies and the exploration of solvent effects on reaction pathways and transition states.

The application of PCMs is widespread in computational organic chemistry to simulate reactions in solution. For succinimide derivatives, these models can be used to study their stability, conformational equilibria, and reaction mechanisms, such as hydrolysis or reactions with nucleophiles, in an aqueous environment. The choice of the continuum model (e.g., PCM, SMD, COSMO) and the definition of the solute cavity are critical for obtaining accurate results. While specific studies focusing solely on this compound using PCMs are not detailed in the provided search context, the methodology is standard for computational analysis of organic molecules in solution. The reactivity of the succinimide ring, which is susceptible to nucleophilic attack, would be significantly influenced by the polarity of the solvent, an effect that can be effectively captured by polar continuum models.

Molecular Docking and Protein-Ligand Binding Simulations for Bioactive Derivatives

The succinimide scaffold is present in numerous bioactive compounds, making it a subject of interest for molecular docking and simulation studies to understand its interaction with biological targets. researchgate.netnih.gov These computational techniques are instrumental in drug discovery for predicting the binding modes and affinities of ligands to protein receptors. nih.gov

Derivatives of succinimide have been extensively studied as inhibitors of various enzymes, notably acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. nih.govnih.govmdpi.com Molecular docking simulations have been employed to elucidate the binding interactions of these derivatives within the active sites of these enzymes. nih.govnih.gov

For instance, docking studies have shown that succinimide derivatives can interact with key residues in both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov Common interactions include π-π stacking with aromatic residues like Tryptophan (Trp84) and hydrogen bonding with residues such as Tyrosine (Tyr121). nih.gov The binding energy values obtained from these simulations provide a quantitative estimate of the binding affinity, helping to rank potential inhibitors. nih.govrsc.org

Molecular dynamics (MD) simulations further refine the static picture provided by docking. biorxiv.orgthaiscience.info MD simulations compute the movement of atoms over time, offering insights into the stability of the protein-ligand complex, conformational changes, and the role of solvent molecules in the binding interface. biorxiv.orgmdpi.com Parameters such as root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are analyzed to assess the stability of the complex and the flexibility of its components. biorxiv.org

Table 2: Examples of Molecular Docking Studies on Bioactive Succinimide Derivatives
Target EnzymeDerivative TypeKey Interacting ResiduesPredicted Binding Energy (kcal/mol)Computational MethodReference
Acetylcholinesterase (AChE)(S)-1-(2,5-dioxo-1-phenylpyrrolidin-3-yl) cyclohexanecarbaldehydeNot specifiedLower than comparison compoundMOE (Molecular Operating Environment) nih.gov
Butyrylcholinesterase (BChE)(S)-1-(2,5-dioxo-1-phenylpyrrolidin-3-yl) cyclohexanecarbaldehydeNot specifiedLower than comparison compoundMOE (Molecular Operating Environment) nih.gov
Acetylcholinesterase (AChE)4-phthalimidobenzenesulfonamide derivativeTrp84, Tyr121Not specified (IC50 = 1.35 µM)Gold 5.2 nih.gov
Acetylcholinesterase (AChE)Flurbiprofen-isoniazide conjugateNot specified-12.9AutoDock (DFT/B3LYP optimized structure) rsc.org
Butyrylcholinesterase (BChE)Flurbiprofen-isoniazide conjugateNot specified-9.8AutoDock (DFT/B3LYP optimized structure) rsc.org

These computational approaches have proven valuable in rationalizing the observed biological activities of succinimide derivatives and guiding the design of new, more potent bioactive molecules. researchgate.net

Applications in Medicinal and Biological Chemistry Research

The succinimide core is a recurring feature in many compounds investigated for their biological activities. Research has focused on modifying this scaffold to target specific enzymes and cellular pathways involved in a range of diseases.

Enzyme Inhibition Studies and Mechanistic Insights

The rigid, five-membered ring structure of the succinimide moiety makes it an attractive component for designing enzyme inhibitors. It can serve as a stable anchor for various functional groups intended to interact with the active sites of target enzymes.

Acetylcholinesterase (AChE) inhibitors are a primary therapeutic strategy for managing Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. nih.govderpharmachemica.com The development of new AChE inhibitors is a significant focus in medicinal chemistry. derpharmachemica.com Derivatives containing structures related to the succinimide core, such as phthalimides and isoindoline-1,3-diones, have been synthesized and evaluated for their potential as AChE inhibitors. nih.govderpharmachemica.com

For instance, a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and tested for their anticholinesterase activity. nih.gov Among these, compounds with electron-withdrawing groups on the phenyl ring, such as chlorine, fluorine, and nitro groups, demonstrated notable inhibitory effects. nih.gov The compound with an ortho-chlorine moiety exhibited the highest potency in the series. nih.gov Docking studies suggested that these compounds may bind to the enzyme in a manner similar to the established drug donepezil. nih.gov

CompoundSubstituentIC₅₀ (μM) vs. AChE
Derivative 4aortho-Chloro0.91 ± 0.045
Derivative with 3-methoxy groupmeta-Methoxy5.5 ± 0.7
Donepezil (Reference)-0.14 ± 0.03

The inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a key therapeutic approach for managing postprandial hyperglycemia in type 2 diabetes mellitus. nih.gov Pancreatic α-amylase breaks down dietary starch, and α-glucosidases further degrade complex carbohydrates into absorbable glucose. nih.gov By inhibiting these enzymes, the rate of glucose absorption into the bloodstream can be slowed. nih.gov

While direct studies on this compound are limited, research on various natural and synthetic compounds demonstrates the potential for small molecules to inhibit these enzymes. researchgate.netrsc.org For example, ethyl acetate extracts from fungal endophytes have shown significant inhibitory activity. ijpbs.net An extract of Aspergillus tamarii exhibited α-amylase inhibition of 83.26% and α-glucosidase inhibition of 91.79% at a concentration of 1000 µg/mL. ijpbs.net Similarly, triterpenoids such as 3-oxolupenal and katononic acid have demonstrated α-amylase inhibitory activity with IC₅₀ values comparable to the standard drug acarbose. nih.gov

InhibitorTarget EnzymeIC₅₀ Value
3-Oxolupenalα-Amylase46.2 µg/mL (105.3 µM)
Katononic Acidα-Amylase52.4 µg/mL (115.2 µM)
Acarbose (Reference)α-Amylase27.3 µg/mL (42.3 µM)

Certain proteases and enzymes in the arachidonic acid pathway, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), are key targets for anti-inflammatory drugs. nih.gov The succinimide scaffold has been incorporated into molecules designed to inhibit these enzymes.

A synthesized succinimide derivative, ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01), was evaluated for its in vitro inhibitory potential against COX-1, COX-2, and 5-LOX. nih.gov The compound demonstrated greater inhibition of COX-2 compared to COX-1, suggesting potential as a selective anti-inflammatory agent. nih.gov It also showed significant inhibition of the 5-LOX enzyme, which is involved in the production of inflammatory leukotrienes. nih.gov

EnzymeIC₅₀ of MAK01 (μg/mL)
COX-1314
COX-2130
5-LOX105

In Vitro Assessment of Cytotoxic and Anticancer Properties

The evaluation of a compound's cytotoxicity against cancer cell lines is a fundamental step in the discovery of new anticancer agents. Research has explored the cytotoxic potential of compounds containing dioxo-heterocyclic rings and ethyl acetate functionalities.

For example, Ethyl 2-(3,5-dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) acetate, a compound with a structure featuring a dioxo ring and an ethyl acetate side chain, demonstrated selective cytotoxicity toward cancer cells. mdpi.com At a concentration of 30 μM, it reduced the viability of mouse breast cancer cells (4T1) to just 1.94%. mdpi.com In contrast, its effect on normal mouse tissue cells (L929) was significantly lower, indicating a degree of selectivity for cancer cells. mdpi.com Even at a lower concentration of 10 μM, a significant difference in viability between the cancer and normal cell lines was observed. mdpi.com

Furthermore, ethyl acetate fractions derived from natural sources have also been shown to possess cytotoxic properties. An ethyl acetate fraction of Portuguese propolis exhibited strong toxicity against renal cell carcinoma lines A498 and 786-O, with IC₅₀ values of 0.162 µg/mL and 0.271 µg/mL, respectively. mdpi.com

Compound/FractionCell LineEffectConcentration
Ethyl 2-(3,5-dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) acetate4T1 (Mouse Breast Cancer)Reduced viability to 1.94%30 µM
Ethyl 2-(3,5-dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) acetateL929 (Normal Mouse Fibroblast)Reduced viability to 53.30%50 µM
Portuguese Propolis Ethyl Acetate FractionA498 (Renal Cancer)IC₅₀ = 0.162 µg/mLN/A
Portuguese Propolis Ethyl Acetate Fraction786-O (Renal Cancer)IC₅₀ = 0.271 µg/mLN/A

Research into Neuroprotective Potential and Oxidative Stress Mitigation

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a critical factor in the progression of neurodegenerative diseases. nih.govresearchgate.net Consequently, compounds that can mitigate oxidative stress are of significant interest for their neuroprotective potential.

Research into natural product extracts has shown that ethyl acetate fractions can possess neuroprotective properties. An ethyl acetate fraction from the mushroom Inonotus sanghuang was found to protect primary cortical neuronal cells from damage induced by oxidative stress. nih.gov This protection was associated with its antioxidant, anti-inflammatory, and anti-apoptotic properties. nih.gov

Similarly, novel alkaloids containing a diketopiperazine motif, which is structurally related to the succinimide ring, were isolated from an ethyl acetate fungal extract and showed neuroprotective effects on SH-SY5Y cells against hydrogen peroxide-induced oxidative stress. semanticscholar.orgmdpi.com The mechanism of action involved the inhibition of Keap1 expression, which led to the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. semanticscholar.orgmdpi.com This activation resulted in reduced ROS levels and increased levels of the endogenous antioxidant glutathione, thereby protecting the neuronal cells from oxidative damage. semanticscholar.orgmdpi.com

AgentModel SystemObserved Neuroprotective Effects
Inonotus sanghuang Ethyl Acetate FractionH₂O₂-treated primary cortical neuronal cellsIncreased antioxidant enzyme activity (SOD, GSH-PX); Reduced MDA, NO, and Aβ content; Suppressed pro-inflammatory cytokines. nih.gov
Asperpendoline (Diketopiperazine alkaloid)H₂O₂-injured SH-SY5Y cellsAttenuated ROS accumulation; Augmented glutathione (GSH) levels; Activated Nrf2 pathway by inhibiting Keap1. semanticscholar.orgmdpi.com
Coriander-derived compounds (Linalool, Linalyl acetate)H₂O₂-induced SH-SY5Y cellsReduced ROS production; Prevented cell apoptosis; Modulated SIRT1 longevity pathway. nih.govresearchgate.net

The Versatile Role of this compound in Specialized Scientific Fields

This compound, a chemical compound featuring a reactive maleimide (B117702) group, has carved a significant niche in various specialized areas of scientific research. Its unique molecular architecture allows it to serve as a versatile tool in drug design, bioconjugation, materials science, and synthetic organic chemistry. This article explores the multifaceted applications of this compound, focusing on its role as a building block, linker, and key intermediate in the development of advanced therapeutic and functional materials.

Advanced Characterization Methodologies for Structural Elucidation and Purity Assessment in Research

Spectroscopic Techniques for Advanced Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of Ethyl 2-(2,5-dioxopyrrol-1-yl)acetate. Each technique offers unique information, and together they provide a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected signals would correspond to the protons of the maleimide (B117702) ring, the methylene (B1212753) group of the acetate (B1210297) moiety, and the ethyl group of the ester.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of different types of carbon atoms in the molecule. Key signals would include those for the carbonyl carbons of the maleimide and ester groups, the olefinic carbons of the maleimide ring, the methylene carbon of the acetate group, and the carbons of the ethyl ester.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Maleimide C=CH~6.8 (s, 2H)~134.0
N-CH₂~4.2 (s, 2H)~37.5
Ester C=O-~168.0
Maleimide C=O-~170.0
O-CH₂~4.1 (q, 2H)~61.5
CH₃~1.2 (t, 3H)~14.0

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of the maleimide and ester functionalities.

Key expected vibrational frequencies include:

C=O stretching: Strong absorption bands around 1700-1780 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the imide carbonyl groups and the ester carbonyl group.

C=C stretching: A band around 1600-1650 cm⁻¹ for the alkene double bond in the maleimide ring.

C-N stretching: A band in the region of 1350-1450 cm⁻¹ for the imide C-N bond.

C-O stretching: Bands in the 1000-1300 cm⁻¹ region corresponding to the C-O bonds of the ester group.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Imide C=OSymmetric Stretch~1770
Imide C=OAsymmetric Stretch~1710
Ester C=OStretch~1740
Alkene C=CStretch~1630
Imide C-NStretch~1390
Ester C-OStretch~1200, ~1050

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For this compound, mass spectrometry would be used to confirm the molecular weight and to study its fragmentation under ionization.

The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₈H₉NO₄ = 183.16 g/mol ). Common fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃), the entire ethyl acetate moiety, or cleavage of the maleimide ring.

Interactive Data Table: Expected Mass Spectrometry Fragmentation for this compound

m/z Value Possible Fragment Ion Fragment Lost
183[M]⁺-
155[M - C₂H₄]⁺Ethylene
138[M - OCH₂CH₃]⁺Ethoxy group
98[Maleimide-N-CH₂]⁺Ethyl formate
96[Maleimide]⁺Ethyl 2-isocyanatoacetate

X-ray Crystallography for Solid-State Molecular Structure Determination

Chromatographic Separations for Purity and Reaction Mixture Analysis (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). Detection is often achieved using a UV detector, as the maleimide ring contains a chromophore that absorbs UV light. The retention time and peak purity can be used to assess the identity and purity of the compound.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. Given the molecular weight and functional groups of this compound, it is amenable to GC analysis. A capillary column with a suitable stationary phase (e.g., a polysiloxane) would be used for separation. The compound would be detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS), which provides both retention time and mass spectral data for enhanced identification.

Interactive Data Table: Typical Chromatographic Conditions for Analysis

Technique Stationary Phase Mobile Phase/Carrier Gas Detection
HPLCC18Acetonitrile/Water gradientUV (e.g., 220 nm)
GC5% Phenyl PolysiloxaneHeliumFID or MS

Future Research Directions and Translational Perspectives for Ethyl 2 2,5 Dioxopyrrol 1 Yl Acetate

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of N-substituted succinimides, including Ethyl 2-(2,5-dioxopyrrol-1-yl)acetate, has traditionally involved multi-step processes such as the dehydrative condensation of succinic anhydride (B1165640) with an appropriate amine, followed by cyclization. ijcps.org These methods often require harsh conditions, hazardous reagents like acetic anhydride, and complex purification procedures. ijcps.orgmdpi.com Future research must pivot towards developing more efficient, cost-effective, and environmentally benign synthetic strategies.

Key areas for development include:

Green Chemistry Approaches: Inspired by methods using succinic acid and primary amines in hot water, future syntheses could eliminate the need for organic solvents and catalysts altogether. researchgate.net Another promising green method involves a one-pot reaction using succinic anhydride, an amine, and zinc in acetic acid, offering a cost-effective and practical route with a straightforward workup. ijcps.org

Advanced Catalysis: The use of novel catalysts can significantly improve reaction efficiency. N-Heterocyclic Carbenes (NHCs) have been shown to catalyze the synthesis of succinimide (B58015) derivatives effectively. acs.org Similarly, visible-light-promoted, metal-free radical cascade reactions represent a cutting-edge, atom-economical approach to constructing functionalized succinimides under mild conditions. rsc.org

One-Pot Procedures: Combining multiple reaction steps into a single "one-pot" process enhances efficiency by reducing intermediate isolation and purification steps. Methodologies using mild cyclodehydration reagents like polyphosphate ester (PPE) can facilitate one-pot syntheses from amines and succinic anhydride, avoiding harsh thermal conditions or side reactions associated with acetic anhydride. mdpi.combeilstein-archives.org

Synthetic StrategyKey FeaturesPotential AdvantagesReferences
Traditional Condensation/CyclizationTwo-step process involving succinic anhydride and an amine, followed by dehydration (e.g., with acetic anhydride or heat).Well-established methodology. ijcps.orgmdpi.com
Green Synthesis (Hot Water)Uses succinic acid and amine in water at 100°C.Solvent-free, catalyst-free, environmentally friendly. researchgate.net
Catalytic Routes (e.g., NHC, Photocatalysis)Employs catalysts to facilitate bond formation under mild conditions.High efficiency, potential for asymmetry, atom economy. acs.orgrsc.org
One-Pot Synthesis (e.g., with PPE)Combines acylation and cyclodehydration in a single procedure.Increased efficiency, reduced waste, simplified purification. mdpi.combeilstein-archives.org

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The chemical behavior of this compound is primarily dictated by the electrophilic nature of the carbonyl groups in the succinimide ring and the ester moiety. While reactions like ester hydrolysis and nucleophilic attack on the imide are known, there remains significant untapped potential for discovering novel transformations. smolecule.com

Future research should focus on:

Nucleophilic Ring-Opening Reactions: The succinimide ring can be opened by various nucleophiles. A notable example is the reaction with hydroxylamine (B1172632) to produce N-hydroxybutaneamide derivatives (hydroxamic acids), which are valuable in medicinal chemistry. mdpi.com A systematic investigation of this reaction with a broader range of nitrogen, oxygen, and carbon-based nucleophiles could yield a diverse library of functionalized molecules. clockss.org The selectivity of nucleophilic attack, particularly in molecules containing both amino and hydroxy groups, demonstrates the higher reactivity of nitrogen nucleophiles towards the succinimide ring. clockss.org

N-Functionalization for Novel Intermediates: The nitrogen atom of the succinimide can be transformed to create highly reactive intermediates. For instance, N-(aryl/alkylsulfenyl)succinimides are stable, safe, and effective electrophilic sulfenylating reagents used for creating carbon-sulfur bonds in organic synthesis. nih.gov Exploring analogous transformations of this compound could open pathways to new classes of organosulfur compounds.

Radical and Photochemical Reactions: Intramolecular photochemical reactions have been shown to induce ring expansion in succinimides, leading to the formation of seven-membered ring lactams. clockss.org Exploring the photochemical reactivity of this compound and its derivatives could provide access to novel heterocyclic scaffolds not achievable through traditional thermal reactions.

Reactivity Pattern/TransformationDescriptionPotential Outcome/ApplicationReferences
Nucleophilic Ring-OpeningReaction of the succinimide ring with nucleophiles like hydroxylamine, amines, or alcohols.Synthesis of hydroxamic acids, diamides, and other linear functionalized molecules. mdpi.comclockss.org
N-SulfenylationConversion to an N-sulfenylsuccinimide intermediate.Creation of a novel electrophilic sulfur-transfer reagent for C-S bond formation. nih.gov
Photochemical RearrangementIntramolecular hydrogen shifts induced by light.Synthesis of larger heterocyclic structures, such as seven-membered lactams. clockss.org
HydrolysisCleavage of the ester bond or succinimide ring under aqueous conditions.Generation of carboxylic acid derivatives; important for understanding stability in biological media. smolecule.comresearchgate.net

Rational Design of this compound Derivatives with Enhanced Target Specificity and Potency

The succinimide core is a well-established pharmacophore found in compounds with a wide array of biological activities, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties. rsc.orgnih.govwikipedia.org this compound provides a foundational scaffold for the rational design of new therapeutic agents.

Future design strategies should leverage this scaffold to:

Target Specific Enzymes: Succinimide derivatives have been identified as inhibitors of various enzymes. For example, rationally designed derivatives have shown potential as dual inhibitors for anti-Alzheimer's therapy by targeting cholinesterases and acting as antioxidants. nih.gov A synthesized succinimide product, ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, was found to inhibit COX-1, COX-2, and 5-LOX enzymes, demonstrating anti-inflammatory potential. mdpi.com By systematically modifying the ethyl acetate (B1210297) side chain and substituents on the succinimide ring, new derivatives can be designed to enhance potency and selectivity for specific enzyme targets.

Develop CNS-Active Agents: Several marketed anticonvulsant drugs, such as ethosuximide (B1671622) and methsuximide, are based on the succinimide structure. rsc.orgwikipedia.org This highlights the scaffold's ability to produce CNS-active compounds. Future work could focus on modifying this compound to optimize properties like blood-brain barrier penetration and interaction with neurological targets.

Explore Antimicrobial and Antitumor Applications: The dioxopyrrolidine structure is associated with both antimicrobial and anticancer activities. smolecule.comontosight.ai Research into derivatives could involve creating a library of compounds with diverse substitutions and evaluating their efficacy against various bacterial strains and cancer cell lines, guided by structure-activity relationship (SAR) analysis. nih.gov

Modification SitePotential Derivative ClassTherapeutic Target/ApplicationReferences
Ethyl Acetate MoietyAmides, Hydrazides, other EstersEnzyme Inhibitors (e.g., COX, 5-LOX, Cholinesterases), CNS Agents nih.govmdpi.com
Succinimide Ring (C3/C4 positions)Alkyl- or Aryl-substituted succinimidesAnticonvulsants, Anti-inflammatory agents rsc.orgwikipedia.org
Entire ScaffoldHybrid molecules incorporating other pharmacophoresAntitumor agents, Antimicrobials, Multi-target drugs smolecule.comnih.gov

Integration into Multidisciplinary Research Platforms (e.g., advanced smart materials, targeted therapeutics)

The functional groups of this compound make it an excellent candidate for integration into broader research platforms beyond traditional small-molecule drug discovery.

Future translational opportunities include:

Bioconjugation and Targeted Therapeutics: The ethyl acetate group can be hydrolyzed to a carboxylic acid and subsequently converted into a highly reactive N-Hydroxysuccinimide (NHS) ester. chemicalbook.com NHS esters are widely used to form stable amide bonds with amine groups on proteins, peptides, and other biomolecules. chemicalbook.comnih.gov This would transform the molecule into a valuable crosslinking agent for applications such as antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody for targeted cancer therapy. researchgate.netcreative-biolabs.com

"Click Chemistry" Reagents: By incorporating a reactive handle like a propargyl group, derivatives of this compound can be designed as reagents for "click chemistry." broadpharm.com Such reagents, featuring both an NHS ester and a propargyl group, allow for a dual-reaction strategy: covalent attachment to an amine-containing biomolecule via the NHS ester, followed by a copper-catalyzed click reaction with an azide-modified molecule or surface. broadpharm.com

Advanced Materials and Polymer Science: Succinimide-containing compounds are utilized in material science and polymer chemistry. ijcps.org The molecule could serve as a monomer or functionalizing agent for creating novel polymers, hydrogels, or surface coatings with specific chemical properties.

Addressing Current Challenges in the Academic Study of Succinimide Acetate Esters

Despite their potential, the study and application of succinimide esters face several challenges that future research must address.

Hydrolytic Instability: A primary challenge is the hydrolytic instability of the ester and imide functionalities, especially in aqueous environments typical for biological applications. smolecule.com When converted to more reactive forms like NHS esters for bioconjugation, the ester is highly susceptible to hydrolysis, which competes directly with the desired aminolysis reaction. nih.govacs.org This can lead to low conjugation efficiency and unreliable results. nih.gov Research is needed to design linkers that either accelerate hydrolysis to a stable, ring-opened form after conjugation or resist ring-closure under storage conditions to prevent premature drug release. nih.gov

Purification and Stability: The purification of active esters like NHS esters is often difficult due to their susceptibility to hydrolysis during chromatography. schem.jp This can lead to impure reagents and necessitates that they are often used immediately after preparation without full purification. Furthermore, long-term storage is problematic as trace moisture can lead to gradual decomposition. schem.jp Developing more robust and easily purifiable activating groups is a key goal.

Scalable and Sustainable Synthesis: Many existing synthetic methods for succinimide derivatives are not easily scalable and rely on non-sustainable reagents and solvents. ijcps.orgmdpi.com As outlined in section 8.1, a significant challenge is the development of synthetic routes that are not only efficient and high-yielding but also green, cost-effective, and suitable for large-scale industrial production. ontosight.ai

ChallengeDescriptionPotential Solutions and Future Research FocusReferences
Hydrolytic InstabilityCompetition between desired aminolysis and unwanted hydrolysis of active esters (e.g., NHS esters) in aqueous buffers. Ring-opening/closing equilibrium of the succinimide linker.- Design of linkers with hydrolysis-facilitating groups to drive equilibrium to a stable, ring-opened state post-conjugation.
  • Optimization of buffer conditions (pH, composition) to favor aminolysis.
  • Development of more water-stable activating groups.
  • nih.govacs.orgnih.gov
    Purification and StorageDifficulty in purifying active esters without causing hydrolysis. Decomposition upon exposure to moisture during storage.- Development of crystalline, stable active ester derivatives.
  • Exploration of purification techniques that avoid aqueous conditions.
  • Design of "pro-reagents" that become activated in situ.
  • schem.jp
    Synthesis Efficiency and SustainabilityCurrent methods can be multi-step, low-yielding, and rely on hazardous or costly reagents and solvents.- Focus on one-pot syntheses and catalytic methods (photocatalysis, organocatalysis).
  • Implementation of green chemistry principles (e.g., water as a solvent, avoiding toxic reagents).
  • ijcps.orgresearchgate.netrsc.org

    Q & A

    Basic Research Questions

    Q. What are the recommended methodologies for synthesizing Ethyl 2-(2,5-dioxopyrrol-1-yl)acetate and verifying its purity?

    • Methodological Answer : Synthesis typically involves coupling 2,5-dioxopyrrolidine with ethyl bromoacetate under basic conditions (e.g., using NaH or K₂CO₃ in anhydrous DMF). Purity verification requires a combination of techniques:

    • GC-MS : To identify volatile impurities and confirm molecular ion peaks (e.g., m/z corresponding to the molecular formula C₈H₁₁NO₄) .

    • HPLC : For non-volatile byproduct detection, using reverse-phase C18 columns with UV detection at 210–260 nm .
    • Elemental Analysis : To validate stoichiometric ratios of C, H, N, and O .

    Q. How can crystallographic data for this compound be refined to resolve ambiguities in bond lengths or angles?

    • Methodological Answer : Use SHELXL for small-molecule refinement. Key steps include:

    • Data Collection : High-resolution (<1.0 Å) single-crystal X-ray diffraction data.
    • Refinement : Apply anisotropic displacement parameters for non-H atoms and constrain H atoms using riding models.
    • Validation : Check for outliers in the CIF file using PLATON or Mercury to resolve bond-length/angle discrepancies .

    Q. What analytical techniques are optimal for characterizing the compound in plant-derived ethyl acetate extracts?

    • Methodological Answer :

    • GC-MS : Ideal for volatile compound profiling; use electron ionization (EI) at 70 eV with a DB-5MS column and He carrier gas .
    • NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm the dioxopyrrolidine ring (δ ~2.5–3.5 ppm for CH₂ groups) and ester moiety (δ ~4.1–4.3 ppm for OCH₂) .

    Advanced Research Questions

    Q. How can the NHS ester reactivity of this compound be leveraged for bioconjugation in targeted drug delivery systems?

    • Methodological Answer :

    • Functionalization : React the NHS ester with primary amines (e.g., lysine residues in antibodies) at pH 7–9 in PBS or HEPES buffer.
    • Click Chemistry : Introduce alkyne/azide handles via the pyrrolidine ring for copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
    • Validation : MALDI-TOF or LC-MS to confirm conjugation efficiency .

    Q. What strategies resolve contradictions in reported biological activity data for dioxopyrrolidine derivatives?

    • Methodological Answer :

    • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize data to positive controls (e.g., doxorubicin).
    • SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the pyrrolidine ring) using 3D-QSAR models (e.g., CoMFA or CoMSIA) .
    • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregated datasets to identify outliers .

    Q. How can computational modeling predict the compound’s interaction with enzymes like cyclooxygenase-2 (COX-2)?

    • Methodological Answer :

    • Docking Studies : Use AutoDock Vina or Schrödinger Maestro with COX-2 crystal structures (PDB: 5KIR). Focus on the active site (Arg120, Tyr355).
    • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å) .
    • Free Energy Calculations : Compute ΔG binding with MM-PBSA/GBSA .

    Q. What experimental approaches address discrepancies in crystallographic thermal motion parameters?

    • Methodological Answer :

    • Low-Temperature Data : Collect data at 100 K to reduce thermal motion artifacts.
    • TWINABS Correction : For twinned crystals, apply scale factors to intensity data.
    • Hirshfeld Atom Refinement (HAR) : Improves H-atom positioning in hydrogen-bonded networks .

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